molecular formula C17H21NO2S B1344394 Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate CAS No. 904998-93-2

Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate

Cat. No.: B1344394
CAS No.: 904998-93-2
M. Wt: 303.4 g/mol
InChI Key: OZYYUUOXEJDNGN-UHFFFAOYSA-N
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Description

Overview of Thiophene Derivatives in Chemical Research

Thiophene derivatives occupy a central position in contemporary heterocyclic chemistry, representing one of the most extensively studied classes of sulfur-containing aromatic compounds in pharmaceutical research. The fundamental thiophene nucleus, characterized by its five-membered ring structure containing a single sulfur atom, exhibits remarkable aromaticity and serves as a versatile building block for complex molecular architectures. These compounds have demonstrated extraordinary utility across multiple research domains, from material science applications in organic semiconductors to their prominent role as pharmaceutical scaffolds in drug discovery programs.

The widespread interest in thiophene derivatives stems from their exceptional ability to replace benzene rings in biologically active compounds without significant loss of pharmacological activity. This isosteric replacement strategy has proven particularly valuable in medicinal chemistry, where researchers have successfully developed thiophene analogs of established drugs, such as lornoxicam as the thiophene analog of piroxicam, and sufentanil as the thiophene analog of fentanil. The structural similarity between thiophene and benzene rings, combined with the unique electronic properties imparted by the sulfur heteroatom, provides medicinal chemists with powerful tools for optimizing drug properties including bioavailability, metabolic stability, and target selectivity.

Contemporary research has revealed that thiophene derivatives exhibit an impressive spectrum of biological activities, encompassing antimicrobial, anti-inflammatory, anticonvulsant, antipsychotic, antiarrhythmic, anti-anxiety, antifungal, antioxidant, estrogen receptor modulating, and anticancer properties. The diversity of these pharmacological effects reflects the structural versatility of the thiophene scaffold and its capacity to interact with multiple biological targets through various mechanisms of action. Furthermore, numerous commercially available pharmaceutical formulations currently incorporate thiophene nuclei, including Thiophenfurin, Teniposide, Cefoxitin, Ticaconazole, Sertaconazole, Suprofen, ketotifen, Brinzolamide, Dorzolamide, and Tiotropium.

The chemical reactivity of thiophene derivatives also contributes significantly to their research value, as the ring system readily undergoes electrophilic aromatic substitution reactions, including sulfonation and halogenation, with reactivity patterns that exceed those of benzene. This enhanced reactivity facilitates the synthesis of diversified thiophene libraries through straightforward chemical transformations, enabling systematic structure-activity relationship studies. The sulfur atom's lone pairs contribute to the aromatic sextet while simultaneously providing sites for potential metal coordination and hydrogen bonding interactions, further expanding the applications of thiophene derivatives in coordination chemistry and supramolecular assembly research.

Structural Classification of 2-Aminothiophene-3-carboxylates

The 2-aminothiophene-3-carboxylate structural class represents a highly significant subset of thiophene derivatives characterized by specific substitution patterns that confer unique chemical and biological properties. These compounds feature the essential amino group at the 2-position and carboxylate functionality at the 3-position of the thiophene ring, creating a molecular framework that combines both electron-donating and electron-withdrawing characteristics. This particular substitution pattern has emerged as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets while maintaining favorable pharmacokinetic properties.

The classification of 2-aminothiophene-3-carboxylates can be approached through multiple structural perspectives, including the nature of the carboxylate ester group, the substitution pattern on the thiophene ring, and the presence of additional aromatic systems. Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate exemplifies the more complex members of this class, incorporating a propyl ester functionality and a substituted phenyl ring at the 4-position. The propyl ester group enhances the compound's lipophilicity compared to methyl or ethyl analogs, potentially improving its ability to cross biological membranes and reach intracellular targets.

Research has demonstrated that structural modifications within the 2-aminothiophene-3-carboxylate framework can dramatically influence biological activity profiles. Studies on related compounds have shown that electron-donating substituents on aromatic rings attached to the thiophene core often enhance biological activity, while the nature of the alkyl ester group can significantly affect pharmacokinetic parameters. The 4-position substitution in these compounds provides a crucial site for introducing diverse aromatic systems, enabling the fine-tuning of molecular properties for specific applications.

The unique structural features of 2-aminothiophene-3-carboxylates also contribute to their synthetic accessibility through well-established methodologies such as the Gewald reaction. This synthetic approach involves the condensation of sulfur sources with appropriate carbonyl compounds and nitriles, providing efficient access to diversified compound libraries. The structural classification of these compounds has proven essential for understanding their mechanisms of action, as different substitution patterns can lead to dramatically different biological profiles, ranging from antimicrobial activity to selective cytostatic effects against specific tumor cell types.

Historical Development of Aminothiophene Chemistry

The historical development of aminothiophene chemistry traces its origins to the broader exploration of sulfur-containing heterocycles in the late nineteenth and early twentieth centuries. The fundamental chemistry of thiophene was first elucidated in the 1880s, when Viktor Meyer identified thiophene as a component of benzene derived from coal tar, leading to the recognition of this five-membered heterocycle as a distinct chemical entity. This discovery laid the groundwork for subsequent investigations into substituted thiophene derivatives, including the amino-substituted variants that would later prove crucial for pharmaceutical applications.

The development of synthetic methodologies for aminothiophene compounds gained significant momentum during the mid-twentieth century with the introduction of multicomponent reaction strategies. The Gewald reaction, developed in the 1960s, emerged as a pivotal synthetic transformation that enabled efficient access to 2-aminothiophene-3-carboxylate derivatives through the condensation of elemental sulfur, carbonyl compounds, and cyanoacetate esters. This methodology revolutionized the field by providing a reliable, scalable approach to these important heterocyclic compounds, facilitating their systematic investigation for biological and material science applications.

The recognition of thiophene derivatives as valuable pharmaceutical scaffolds accelerated during the latter half of the twentieth century, as researchers began to appreciate their unique combination of chemical stability, synthetic accessibility, and biological activity. Early studies revealed that aminothiophene compounds could serve as effective bioisosteres for other aromatic systems, leading to their incorporation into various drug development programs. The historical progression from simple thiophene derivatives to complex polyfunctional systems like this compound reflects the increasing sophistication of heterocyclic chemistry and the growing understanding of structure-activity relationships in medicinal chemistry.

Contemporary developments in aminothiophene chemistry have been driven by advances in synthetic methodology, including metal-free approaches and microwave-assisted synthesis techniques that enable more efficient and environmentally friendly preparation of these compounds. The historical trajectory of this field demonstrates a continuous evolution from fundamental chemical investigations to highly targeted pharmaceutical applications, with modern research focusing on the rational design of aminothiophene derivatives for specific biological targets and therapeutic applications.

Significance of this compound in Scientific Research

This compound occupies a distinctive position in contemporary chemical research due to its sophisticated structural architecture and promising biological activity profile. The compound's significance extends beyond its individual properties to encompass its role as a representative example of advanced thiophene derivative design, incorporating multiple structural features that have been identified as important for biological activity. The presence of the isopropylphenyl substituent at the 4-position of the thiophene ring represents a strategic structural modification that introduces steric bulk and lipophilic character, potentially enhancing the compound's interaction with biological targets.

The scientific importance of this compound is further underscored by its potential applications in antimicrobial and anticancer research, areas where thiophene derivatives have demonstrated particular promise. Recent investigations have revealed that compounds with similar structural frameworks exhibit significant biological activities, including enzyme inhibition and receptor modulation capabilities. The specific substitution pattern found in this compound allows for detailed structure-activity relationship studies that can inform the design of next-generation therapeutic agents.

From a synthetic chemistry perspective, this compound serves as an important model compound for investigating advanced synthetic methodologies in thiophene chemistry. The compound can be synthesized through various approaches, including the classical Gewald reaction and modern cross-coupling strategies such as Suzuki-Miyaura coupling. These synthetic studies contribute to the broader understanding of thiophene reactivity and enable the development of more efficient synthetic routes to complex thiophene derivatives.

The compound's research significance is also reflected in its potential as a building block for more complex molecular architectures. The multiple functional groups present in this compound provide numerous sites for chemical modification, enabling the systematic exploration of structure-activity relationships. This versatility makes the compound particularly valuable for medicinal chemistry programs aimed at optimizing biological activity, selectivity, and pharmacokinetic properties. Furthermore, the compound's structural features align with current trends in pharmaceutical research, where lipophilic substituents and flexible ester linkages are increasingly recognized as important elements for achieving optimal drug-like properties.

Structural Feature Chemical Significance Research Application
2-Amino group Hydrogen bonding donor/acceptor Receptor interaction studies
3-Carboxylate ester Lipophilicity modulation Membrane permeability optimization
4-Phenyl substitution π-π stacking interactions Protein binding affinity enhancement
Isopropyl group Steric bulk introduction Selectivity improvement
Propyl ester Bioavailability enhancement Pharmacokinetic optimization

Properties

IUPAC Name

propyl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S/c1-4-9-20-17(19)15-14(10-21-16(15)18)13-7-5-12(6-8-13)11(2)3/h5-8,10-11H,4,9,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYYUUOXEJDNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Amino-4-(4-isopropylphenyl)thiophene-3-carboxylate Core

A common route to 2-amino-4-arylthiophene derivatives involves the cyclization of appropriate thioamide or thioacrylamide precursors with α-thiocyanato ketones or related reagents under basic conditions.

  • KOH-Catalyzed Cyclization : The reaction of cyanothioacetamide with α-thiocyanatoacetophenone derivatives in ethanol with potassium hydroxide catalysis leads to the formation of 2-amino-4-arylthiophene-3-carbonitriles or carboxylates. This method provides moderate to good yields and is adaptable to various aryl substituents, including isopropylphenyl groups.

  • Michael-Type Addition and Intramolecular Cyclization : Cyanothioacetamide can undergo Michael addition to α-bromochalcones followed by intramolecular cyclization to yield dihydrothiophene intermediates, which can be further transformed into the target thiophene derivatives.

Esterification to Propyl Ester

Once the 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylic acid or its intermediate is obtained, esterification with propanol under acidic or catalytic conditions yields the propyl ester.

  • Fischer Esterification : Heating the carboxylic acid with propanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions facilitates the formation of the propyl ester.

  • Alternative Esterification Methods : Use of propyl halides or propyl chloroformate in the presence of base or coupling agents can also be employed for ester formation, depending on the sensitivity of other functional groups.

Purification and Characterization

  • The crude product is typically purified by recrystallization from suitable solvents such as ethanol, acetone, or their mixtures.

  • Characterization includes melting point determination, NMR spectroscopy, mass spectrometry, and HPLC purity analysis.

Detailed Research Findings and Data

Reaction Conditions and Yields

Step Reagents & Conditions Description Yield (%) Reference
Cyclization Cyanothioacetamide + α-thiocyanatoacetophenone, EtOH, KOH (10% aq), room temp to reflux Formation of 2-amino-4-arylthiophene core 38-60%
Esterification Propanol, acid catalyst, reflux Conversion to propyl ester 70-85% (typical for Fischer esterification) General synthetic knowledge
Purification Recrystallization from EtOH–acetone Product isolation -

Mechanistic Insights

  • The cyclization proceeds via nucleophilic attack of the thiolate anion on the α-thiocyanato ketone, followed by ring closure to form the thiophene ring.

  • Density Functional Theory (DFT) studies on similar systems indicate that the reaction pathway is energetically favorable under basic conditions, with the formation of the amino group facilitated by tautomerization steps.

Related Compound Preparation for Context

  • Preparation of isopropyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate, a close analogue, involves similar synthetic steps and provides a molecular weight of 343.5 g/mol, indicating the feasibility of analogous methods for the isopropylphenyl derivative.

  • The CAS number 351157-20-5 corresponds to isothis compound, confirming the compound's identity and providing structural data for reference.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Outcome Notes
Formation of thiophene core Cyanothioacetamide, α-thiocyanatoacetophenone derivative EtOH, KOH catalyst, room temp to reflux 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylic acid intermediate Base-catalyzed cyclization
Esterification Propanol, acid catalyst (e.g., H2SO4) Reflux Propyl ester formation Fischer esterification
Purification Recrystallization solvents (EtOH, acetone) Cooling and filtration Pure product Confirmed by NMR, HPLC

Chemical Reactions Analysis

Types of Reactions

Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to an alcohol.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five structurally related thiophene-3-carboxylates, highlighting substituent variations and their implications:

Compound Name Phenyl Substituent Ester Group Molecular Formula Molecular Weight (g/mol) Key Structural Features
Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate (Target) 4-isopropylphenyl Propyl C17H21NO2S* ~303.42 Moderate lipophilicity, steric bulk
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate 4-cyclohexylphenyl Ethyl C19H23NO2S 329.46 High steric hindrance, reduced solubility
Propyl 2-amino-4-(4-tert-butylphenyl)thiophene-3-carboxylate 4-tert-butylphenyl Propyl C18H23NO2S 317.44 Enhanced hydrophobicity, electron-donating group
Propyl 2-amino-4-(4-ethoxyphenyl)thiophene-3-carboxylate 4-ethoxyphenyl Propyl C16H19NO3S 305.39 Electron-donating ethoxy group, polar character
Propyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate 4-methylphenyl Propyl C15H17NO2S 275.37 Compact structure, lower molecular weight

Notes:

  • Lipophilicity: Longer ester chains (e.g., propyl vs.
  • Electronic Effects : Electron-donating groups (e.g., ethoxy) may stabilize the thiophene ring’s electron density, altering reactivity in electrophilic substitution reactions .

Trends :

  • Ester Group Influence : Ethyl esters (e.g., ) may volatilize more readily than propyl esters, increasing inhalation risks .

Biological Activity

Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a synthetic compound characterized by its unique structure, which includes a thiophene ring, an amino group, and a carboxylate functional group. This compound has garnered attention for its potential biological activities, including antimicrobial and anti-inflammatory effects. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₇H₂₁N₁O₂S
  • Molecular Weight : 303.42 g/mol
  • Structural Features : The compound features a thiophene ring, an amino group at the 2-position, and a propyl group along with an isopropylphenyl moiety at the 4-position.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it may be comparable to established antibiotics in efficacy.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa20

Anti-inflammatory Effects

The compound has also demonstrated potential anti-inflammatory properties. In vitro studies indicate that it may reduce the production of pro-inflammatory cytokines, thereby suggesting a mechanism for its therapeutic use in inflammatory conditions.

The mechanism of action of this compound involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors involved in inflammatory pathways and bacterial cell wall synthesis. This interaction leads to the observed biological effects.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry explored the efficacy of various thiophene derivatives, including this compound, against resistant strains of bacteria. The results indicated significant antibacterial activity with lower MIC values than traditional antibiotics .
  • Inflammatory Response Modulation : Research conducted at a university laboratory investigated the compound's ability to modulate inflammatory responses in human cell lines. The findings showed a marked decrease in cytokine levels when treated with this compound compared to untreated controls .
  • Comparative Studies : A comparative analysis with structurally similar compounds highlighted that variations in substituents significantly influenced biological activity. For instance, isopropyl and ethoxy derivatives exhibited different profiles, suggesting that modifications can enhance or diminish therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Propyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate?

  • Methodology : Multi-component reactions (MCRs) involving α-cyanoacetates, substituted chalcones, and elemental sulfur under basic conditions (e.g., KOH or EtONa) are commonly employed for analogous thiophene derivatives. Adjustments to ester groups (e.g., propyl vs. ethyl) may require optimization of reaction time (12-24 hrs) and solvent polarity (e.g., ethanol or DMF) to enhance yield .
  • Key Steps : Monitor reaction progress via TLC, followed by purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Confirm regioselectivity using 1^1H NMR, focusing on the amino proton (δ 5.8-6.2 ppm) and aromatic signals (δ 6.8-7.5 ppm) .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Use nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (NIOSH-certified N95 mask) is advised if airborne particulates are generated .
  • Storage : Store in sealed containers under inert gas (N2_2 or Ar) at 2-8°C, away from strong oxidizers. Facilities must include eyewash stations and fume hoods for ventilation .

Q. Which spectroscopic techniques are optimal for structural confirmation?

  • NMR Analysis : Use deuterated DMSO or CDCl3_3 to resolve tautomeric forms (amino vs. imino). Key 13^13C NMR peaks include the carboxylate carbonyl (δ 165-170 ppm) and thiophene carbons (δ 110-140 ppm) .
  • HRMS : Employ ESI(+) mode with sodium adducts ([M+Na]+^+) for accurate mass determination. Expected molecular formula: C18_{18}H23_{23}NO2_2S (exact mass: 325.1443) .

Advanced Research Questions

Q. How can computational modeling predict this compound’s biological activity?

  • Pharmacophore Screening : Use tools like Schrödinger or MOE to align the compound’s electronic/steric features with known β-secretase 1 (BACE1) inhibitors. Focus on hydrogen-bond acceptors (ester carbonyl) and hydrophobic groups (isopropylphenyl) .
  • Molecular Docking : Simulate binding poses in BACE1’s active site (PDB: 2OHQ). Prioritize compounds with docking scores < -8.0 kcal/mol and validate via in vitro enzyme assays .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Experimental Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) with positive controls (e.g., LY2811376 for BACE1). Use ANOVA with post-hoc tests (e.g., LSD) to compare IC50_{50} values across studies .
  • Meta-Analysis : Pool data from structurally similar analogs (e.g., ethyl or tert-butyl esters) to identify substituent effects on potency. Adjust QSAR models to account for lipophilicity (clogP) and steric bulk .

Q. What strategies improve crystallographic data refinement for this compound?

  • SHELX Workflow : For X-ray data, use SHELXL for refinement. Address twinning via TWIN/BASF commands and refine hydrogen atoms isotropically. Validate with R1_1 < 0.05 and wR2_2 < 0.12 .
  • High-Resolution Data : Collect at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to resolve disordered isopropyl groups. Use PLATON to check for voids and solvent masking .

Q. How do ester substituents (propyl vs. ethyl) influence physicochemical properties?

  • Solubility : Propyl esters exhibit lower aqueous solubility (logP ≈ 4.2) compared to ethyl analogs (logP ≈ 3.8). Use COSMO-RS simulations to predict solubility in DMSO/water mixtures .
  • Synthetic Yield : Longer alkyl chains (e.g., propyl) may reduce reaction yields due to steric hindrance. Optimize by increasing catalyst loading (e.g., 20 mol% Et3_3N) or reaction temperature (80°C) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.